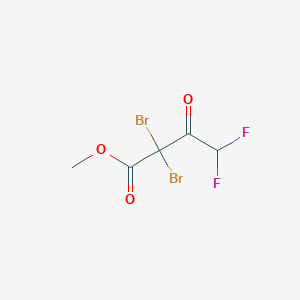
Methyl 2,2-dibromo-4,4-difluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dibromo-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C5H4Br2F2O3 It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dibromo-4,4-difluoro-3-oxobutanoate typically involves the reaction of methyl acetoacetate with bromine and fluorine sources under controlled conditions. One common method includes the bromination of methyl acetoacetate followed by fluorination. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dibromo-4,4-difluoro-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted analogs.
Scientific Research Applications
Methyl 2,2-dibromo-4,4-difluoro-3-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-dibromo-4,4-difluoro-3-oxobutanoate involves its reactivity with various molecular targets. The presence of bromine and fluorine atoms enhances its electrophilic properties, making it a reactive intermediate in many chemical reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dibromo-3-oxobutanoate
- Methyl 4,4-difluoro-3-oxobutanoate
- Ethyl 2,2-dibromo-4,4-difluoro-3-oxobutanoate
Uniqueness
Methyl 2,2-dibromo-4,4-difluoro-3-oxobutanoate is unique due to the simultaneous presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination of halogens makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
93032-23-6 |
|---|---|
Molecular Formula |
C5H4Br2F2O3 |
Molecular Weight |
309.89 g/mol |
IUPAC Name |
methyl 2,2-dibromo-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H4Br2F2O3/c1-12-4(11)5(6,7)2(10)3(8)9/h3H,1H3 |
InChI Key |
JWGHBVMGPSOKMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)C(F)F)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















